molecular formula C24H39O5- B10762976 Cholate CAS No. 298-43-1

Cholate

Cat. No.: B10762976
CAS No.: 298-43-1
M. Wt: 407.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-OELDTZBJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholate, also known as cholic acid, is a primary bile acid produced in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats by emulsifying fats in the intestine. This compound is a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholate is synthesized in the liver from cholesterol through a series of enzymatic reactions. The process involves hydroxylation at specific positions on the steroid nucleus, followed by conjugation with glycine or taurine to form bile salts such as glycothis compound and taurothis compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of bile acids from animal sources, followed by purification processes. The extracted bile acids are then subjected to chemical modifications to produce this compound. This process includes steps such as hydrolysis, crystallization, and drying to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Cholate undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the Maillard reaction, which occurs during the roasting of cocoa beans in chocolate production .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Cholate exerts its effects by emulsifying dietary fats in the intestine, facilitating their digestion and absorption. It interacts with lipid molecules, breaking them down into smaller micelles that can be easily absorbed by the intestinal lining. This compound also regulates the activity of enzymes involved in lipid metabolism, such as cytochrome c oxidase .

Comparison with Similar Compounds

Cholate is often compared with other bile acids such as chenodeoxycholic acid and deoxycholic acid. While all these compounds share similar functions in emulsifying fats, this compound is unique due to its specific hydroxylation pattern and its ability to form stable micelles. Other similar compounds include:

This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

298-43-1

Molecular Formula

C24H39O5-

Molecular Weight

407.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

BHQCQFFYRZLCQQ-OELDTZBJSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.